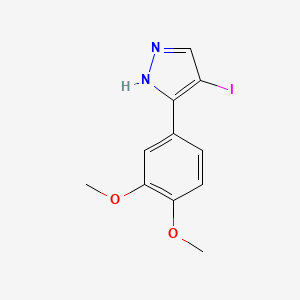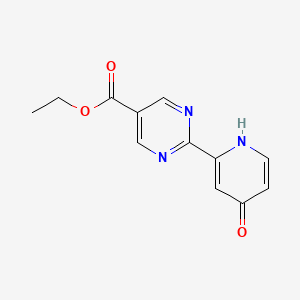
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-oxopyridin-2-YL)pyrimidine-5-carboxylate.
Reduction: Formation of ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives depending on the substituents used.
Applications De Recherche Scientifique
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate
- Ethyl 2-(4-aminopyridin-2-YL)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for chemical modifications. Its dual pyridine-pyrimidine structure also offers a unique scaffold for biological interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C12H11N3O3 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16) |
Clé InChI |
SUMBAIZOXXLGKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


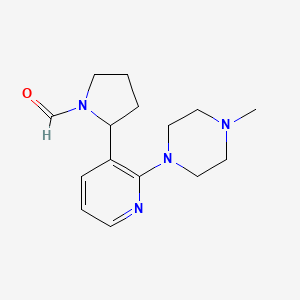
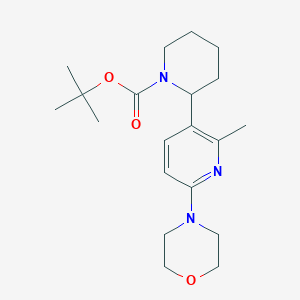



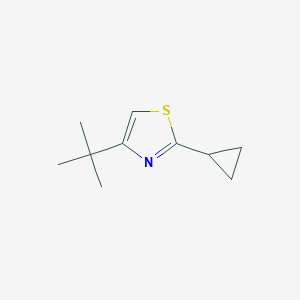
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
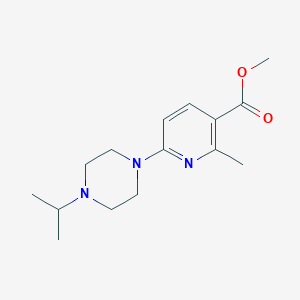

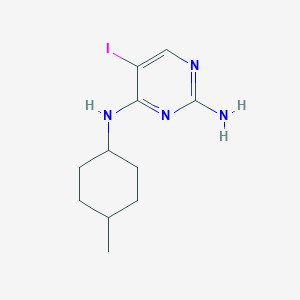
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
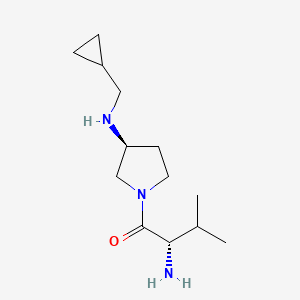
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
